molecular formula C13H20N2 B1526721 1-Benzyl-3,3-dimethylpiperazine CAS No. 674791-95-8

1-Benzyl-3,3-dimethylpiperazine

Cat. No. B1526721
M. Wt: 204.31 g/mol
InChI Key: PODCZDOPRYMUSK-UHFFFAOYSA-N
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Description

1-Benzyl-3,3-dimethylpiperazine, also known as BZP, is a synthetic stimulant that belongs to the piperazine family. It has a molecular formula of C13H20N2 and a molecular weight of 204.31 g/mol .


Molecular Structure Analysis

The InChI code for 1-Benzyl-3,3-dimethylpiperazine is 1S/C13H20N2/c1-13(2)11-15(9-8-14-13)10-12-6-4-3-5-7-12/h3-7,14H,8-11H2,1-2H3 . This indicates that the molecule consists of a piperazine ring substituted with a benzyl group and two methyl groups .


Physical And Chemical Properties Analysis

1-Benzyl-3,3-dimethylpiperazine is a liquid at room temperature . It has a boiling point of approximately 286.6°C at 760 mmHg . It should be stored at a temperature of 4°C, protected from light .

Scientific Research Applications

CCR1 Antagonists

  • Research has highlighted the use of 1-acyl-4-benzyl-2,5-dimethylpiperazine derivatives as CCR1 antagonists, which are useful in treating inflammatory diseases. These compounds demonstrate good receptor affinity and favorable in vivo pharmacokinetic properties, making them superior to closely related prior art compounds (Norman, 2006).

Crystal Engineering and Host-Guest Chemistry

  • The use of benzylpiperazine in cocrystallization with 5-sulfosalicylic acid has been studied for its impact on hydrogen-bonding supramolecular architectures. This research contributes to crystal engineering and host-guest chemistry, showcasing how these compounds can form stable crystalline structures (Wang et al., 2011).

Synthetic Methodology Development

  • Studies have been conducted on the stereoselective synthesis of piperazine compounds, including 1-benzhydryl-4-cinnamylpiperazines. These synthetic methods are crucial for producing specific isomers of these compounds, which have applications in various chemical processes (Shivprakash & Reddy, 2014).

Corrosion Resistance

  • Research into hydrazone derivatives, including those related to benzylpiperazine structures, has demonstrated their potential as corrosion inhibitors for mild steel. This has significant implications for industrial applications where steel corrosion is a concern (Lgaz et al., 2020).

Future Directions

While specific future directions for 1-Benzyl-3,3-dimethylpiperazine are not available, research into the potential applications of piperazines is ongoing. For example, ionic liquids, which can include piperazine derivatives, are being studied for their potential use in high-temperature applications .

properties

IUPAC Name

1-benzyl-3,3-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-13(2)11-15(9-8-14-13)10-12-6-4-3-5-7-12/h3-7,14H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODCZDOPRYMUSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1)CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601278866
Record name 3,3-Dimethyl-1-(phenylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3,3-dimethylpiperazine

CAS RN

674791-95-8
Record name 3,3-Dimethyl-1-(phenylmethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=674791-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethyl-1-(phenylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.30 g of 4-benzyl-2,2-dimethyl-piperazine-1-carboxylic acid tert-butyl ester were dissolved in 50 ml methanol, and 25 ml of 1N aqueous hydrochloric acid were added. After stirring overnight 5 ml of concentrated aqueous hydrochloric acid were added. After 2 h the volatiles were removed in vacuo and 2.40 g (97%) of the title compound were obtained as hydrochloride salt, which could be use without further purification.
Name
4-benzyl-2,2-dimethyl-piperazine-1-carboxylic acid tert-butyl ester
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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